molecular formula C17H18N2O2 B2485886 N-((5-cyclopropylpyridin-3-yl)methyl)-3-methoxybenzamide CAS No. 2034393-09-2

N-((5-cyclopropylpyridin-3-yl)methyl)-3-methoxybenzamide

Cat. No. B2485886
CAS RN: 2034393-09-2
M. Wt: 282.343
InChI Key: TWJASPZQMWDRAL-UHFFFAOYSA-N
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Description

“N-((5-cyclopropylpyridin-3-yl)methyl)-3-methoxybenzamide” is a chemical compound that likely belongs to the class of organic compounds known as benzamides . Benzamides are compounds containing a benzamide moiety, which consists of a carboxamide attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of “N-((5-cyclopropylpyridin-3-yl)methyl)-3-methoxybenzamide” would likely consist of a benzene ring attached to a carboxamide group, with a methoxy group (OCH3) and a cyclopropyl-substituted pyridinyl group attached to the nitrogen of the carboxamide .


Chemical Reactions Analysis

Again, while specific chemical reactions involving “N-((5-cyclopropylpyridin-3-yl)methyl)-3-methoxybenzamide” are not available, benzamides in general can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((5-cyclopropylpyridin-3-yl)methyl)-3-methoxybenzamide” would depend on its specific structure. Benzamides are typically solid at room temperature and have higher melting points than the corresponding carboxylic acids .

Scientific Research Applications

  • Definition and Background Compound A belongs to the class of benzamides. Initially developed as a proteasome inhibitor (a cellular complex crucial for cell growth), it exhibits broader biological activities beyond proteasome inhibition. Compound A interacts with proteins, enzymes, kinases, transcription factors, and ion channels.
  • Physical and Chemical Properties Melting Point: Approximately 91-93°C.
  • Synthesis and Characterization Compound A is synthesized by reacting 5-cyclopropylpyridin-3-amine with 3-(phenylsulfanyl)propionic acid using coupling agents like N,N-dimethylformamide (DMF) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • Biological Properties It modulates kinases, transcription factors, and ion channels, making it valuable for drug discovery and molecular biology.
  • Applications in Scientific Experiments

    • Antitubercular Activity : Similar indole derivatives have been investigated for antitubercular activity .
    • Organic Synthesis: Use in synthetic chemistry due to its unique structure.
  • Current State of Research Researchers investigate its role in cancer, neurodegenerative diseases, and inflammation.

Safety and Hazards

The safety and hazards associated with “N-((5-cyclopropylpyridin-3-yl)methyl)-3-methoxybenzamide” would depend on its specific structure and properties. As with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

The future directions for research on “N-((5-cyclopropylpyridin-3-yl)methyl)-3-methoxybenzamide” would likely involve further exploration of its synthesis, properties, and potential applications, particularly in the field of medicinal chemistry .

properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-21-16-4-2-3-14(8-16)17(20)19-10-12-7-15(11-18-9-12)13-5-6-13/h2-4,7-9,11,13H,5-6,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJASPZQMWDRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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